molecular formula C19H23N3O B4085808 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide

3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No. B4085808
M. Wt: 309.4 g/mol
InChI Key: HWYOZPCEAZIVHJ-UHFFFAOYSA-N
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Description

3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin E2 (PGE2) production, the reduction of reactive oxygen species (ROS) levels, and the modulation of cytokine production. 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory, anti-tumor, and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help researchers better understand the underlying mechanisms of various diseases and conditions. However, one of the limitations of using 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide research, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as metabolic disorders and cardiovascular diseases. Additionally, there is a need for more studies on the safety and toxicity of 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide, which can help determine its potential as a therapeutic agent.

Scientific Research Applications

3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and inflammation. In pain management, 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to have analgesic effects.

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)-5-propan-2-yl-N-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-4-12-22(13-8-11-16-9-6-5-7-10-16)19(23)18-14-17(15(2)3)20-21-18/h5-7,9-10,14-15H,4,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYOZPCEAZIVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#CC1=CC=CC=C1)C(=O)C2=NNC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylprop-2-ynyl)-5-propan-2-yl-N-propyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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